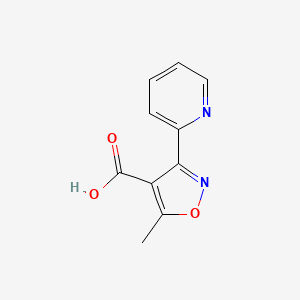

5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid

Description

5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of a pyridine ring and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Properties

IUPAC Name |

5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFBBWWDOGDMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-pyridinecarboxylic acid with methyl isocyanate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

3-(Pyridin-2-yl)-1,2-oxazole-4-carboxylic acid: Lacks the methyl group at the 5-position.

5-Methyl-3-(pyridin-3-yl)-1,2-oxazole-4-carboxylic acid: The pyridine ring is attached at the 3-position instead of the 2-position.

Uniqueness

5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid is unique due to the specific positioning of the methyl group and the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new drugs and materials.

Biological Activity

5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid is an isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid is with a molecular weight of 204.18 g/mol. Its structural characteristics include a pyridine ring and an oxazole moiety, which are crucial for its biological interactions.

Synthesis

The synthesis of 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the reaction of appropriate carbonyl compounds with 5-amino-N,3-dimethyl-1,2-oxazole derivatives. This method has been shown to yield various derivatives with differing biological activities.

Immunosuppressive Properties

Recent studies have demonstrated that compounds containing the isoxazole structure exhibit significant immunosuppressive effects. For instance, in vitro tests showed that these compounds could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) . The compound also inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production in human whole blood cultures, indicating its potential as an immunomodulatory agent.

Cytotoxicity and Apoptosis Induction

Research indicates that 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid may also possess cytotoxic properties against various cancer cell lines. For example, it has been observed to induce apoptosis in Jurkat cells through the activation of caspases and NF-kB pathways . The compound's ability to enhance the expression of pro-apoptotic factors suggests a mechanism that could be exploited in cancer therapy.

Case Studies

- Immunological Activity : A study conducted on a series of isoxazole derivatives demonstrated that certain compounds exhibited both immunosuppressive and immunostimulatory properties depending on their structure and concentration. The most active compound was selected for further investigation due to its lack of toxicity and strong antiproliferative activity against PBMCs .

- Cytotoxicity in Cancer Models : In another study, 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid was tested against various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM). Results indicated that this compound could induce apoptosis in these cell lines at sub-micromolar concentrations .

The mechanisms through which 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid exerts its biological effects are multifaceted:

- Inhibition of Cytokine Production : The compound's ability to inhibit TNFα production suggests it may interfere with cytokine signaling pathways critical for immune responses.

- Activation of Apoptotic Pathways : By enhancing the expression of apoptotic markers such as caspases and Fas, it may promote programmed cell death in malignant cells.

Data Summary

Q & A

Basic: What are the primary synthetic routes for 5-methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic condensation and cyclization reactions . A common approach includes:

- Step 1: Condensation of pyridine-2-carbaldehyde derivatives with hydroxylamine to form an oxazole precursor.

- Step 2: Cyclization under acidic or basic conditions, often using catalysts like palladium or copper to facilitate ring closure .

- Step 3: Functionalization of the carboxylic acid group via hydrolysis of ester intermediates.

Critical Conditions:

- Catalysts: Palladium/copper for cyclization efficiency .

- Solvents: Polar aprotic solvents (e.g., DMF, toluene) enhance reaction homogeneity .

- Temperature: Controlled heating (80–120°C) minimizes side reactions.

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS): ESI-MS in negative ion mode detects the molecular ion peak (expected m/z ~218.2) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns in single crystals .

Basic: What biological activities have been investigated for this compound, and how are these assays designed?

Methodological Answer:

- Antimicrobial Screening:

- Assay Design: Broth microdilution (MIC determination) against S. aureus and E. coli .

- Findings: Moderate activity (MIC 32–64 µg/mL) due to pyridinyl-oxazole interactions with bacterial membranes .

- Enzyme Inhibition:

- Targets: Kinases or cytochrome P450 isoforms.

- Assay: Fluorescence-based inhibition assays with IC₅₀ calculations .

Basic: How does pH and temperature affect the stability of this compound during storage?

Methodological Answer:

- pH Stability:

- Temperature:

- Analytical Monitoring: Accelerated stability studies using HPLC to track degradation products .

Advanced: How can researchers develop and validate an HPLC method for quantifying this compound in complex matrices?

Methodological Answer:

- Column Selection: C18 column (5 µm, 250 mm × 4.6 mm).

- Mobile Phase: Gradient of acetonitrile (0.1% formic acid) and water (0.1% formic acid) at 1.0 mL/min .

- Validation Parameters:

Advanced: How to resolve contradictions in reported bioactivity data between synthetic batches?

Methodological Answer:

- Root Cause Analysis:

- Biological Re-testing: Re-evaluate activity with rigorously purified batches and include positive controls (e.g., ciprofloxacin for antimicrobial assays) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- Software: AutoDock Vina or Schrödinger Suite.

- Targets: Dock into ATP-binding pockets of kinases (e.g., EGFR) using PyMOL for visualization .

- MD Simulations:

- Parameters: 100 ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA) .

Advanced: How can structural modifications enhance its solubility without compromising bioactivity?

Methodological Answer:

- Derivatization Strategies:

- SAR Studies:

- Modification Sites: Replace methyl group with hydrophilic substituents (e.g., -OH, -NH₂).

- Bioactivity Retention: Test modified analogs in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.